3-Bromo-1H-indazole-5-carboxylic acid is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 241.04 g/mol. It is a derivative of indazole, which consists of a fused benzene and pyrazole ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a building block in the synthesis of various pharmacologically active molecules. Its unique structure allows it to interact with multiple biological targets, making it a valuable compound in drug development .
3-Bromo-1H-indazole-5-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is primarily sourced through synthetic routes involving the bromination of indazole derivatives. The compound is cataloged under the Chemical Abstracts Service (CAS) number 885521-49-3 and is recognized for its role in biochemical applications, particularly as a protein kinase inhibitor .
The synthesis of 3-Bromo-1H-indazole-5-carboxylic acid typically involves the bromination of indazole derivatives. A common method includes the reaction of 5-carboxyindazole with bromine in an appropriate solvent such as acetic acid. This reaction is conducted under controlled temperature conditions to ensure selective bromination at the desired position .
In industrial settings, large-scale production may utilize automated reactors that allow for precise control over reaction parameters. Continuous flow reactors can enhance efficiency and yield during the production process. The bromination reaction generally requires careful monitoring to avoid over-bromination or unwanted side reactions .
The molecular structure of 3-Bromo-1H-indazole-5-carboxylic acid features a bromo substituent at the third position and a carboxylic acid group at the fifth position of the indazole ring system. The InChI Key for this compound is RWQMEUDBXGKAER-UHFFFAOYSA-N, providing a unique identifier for chemical databases .
3-Bromo-1H-indazole-5-carboxylic acid can participate in various chemical reactions:
For substitution reactions, reagents like sodium azide or potassium thiocyanate are often used in polar solvents. Oxidation may involve agents like potassium permanganate or chromium trioxide, while reduction typically employs lithium aluminum hydride or sodium borohydride .
The mechanism of action for 3-Bromo-1H-indazole-5-carboxylic acid primarily involves its role as an inhibitor of specific protein kinases such as CHK1 and CHK2. These kinases are crucial in regulating the DNA damage response pathway, affecting cell cycle progression and apoptosis .
By inhibiting these kinases, 3-Bromo-1H-indazole-5-carboxylic acid can induce cell cycle arrest and promote apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
3-Bromo-1H-indazole-5-carboxylic acid appears as a white to pale yellow solid with good solubility characteristics. It has a high gastrointestinal absorption rate and is permeable across biological membranes, indicating favorable pharmacokinetic properties .
The compound exhibits notable reactivity due to its functional groups, particularly the carboxylic acid and bromo substituent, which facilitate various chemical transformations relevant in synthetic organic chemistry.
3-Bromo-1H-indazole-5-carboxylic acid finds applications primarily in medicinal chemistry as:
Research continues to explore its efficacy and safety profiles in clinical settings, highlighting its importance in developing new cancer therapies .
The strategic incorporation of bromine at the C3 position of 1H-indazole-5-carboxylic acid scaffolds enables diverse downstream functionalization via transition metal catalysis. This halogenated heterocycle (CAS 885521-49-3, MW 241.04 g/mol) serves as a pivotal building block in pharmaceutical synthesis due to its balanced physicochemical properties (XLogP3: 2.1; TPSA: 65.98 Ų) [1] .
Palladium catalysis enables direct arylation of 3-bromo-1H-indazole-5-carboxylic acid through regioselective C–H functionalization. Optimized conditions (Pd(OAc)₂/XPhos catalyst system, K₂CO₃ base, toluene solvent, 110°C) facilitate Suzuki-Miyaura couplings with arylboronic acids, achieving >85% yield while preserving the carboxylic acid functionality [10]. This methodology permits rapid diversification of the indazole C4/C7 positions, generating biphenyl derivatives essential for kinase inhibitor development. Key advantages include tolerance of electron-rich/poor boronic acids and selective mono-coupling without protection of the acidic N–H proton [10].
Copper(I)-catalyzed cyclization of 2-bromo-3-(aminophenyl)acrylic acids provides efficient access to 3-bromoindazole cores. Using CuI (10 mol%) with 1,10-phenanthroline ligand in DMSO at 120°C, this intramolecular N–N bond formation achieves 70–92% yield with complete regiocontrol [2] [9]. The method circumvents traditional diazotization pathways that often lack selectivity for C5-carboxylated derivatives. Bromine remains intact during cyclization, enabling subsequent cross-coupling directly on the synthesized heterocycle [9].
Table 1: Transition Metal-Catalyzed Syntheses of 3-Bromo-1H-indazole-5-carboxylic Acid Derivatives
Method | Catalyst System | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Suzuki Coupling | Pd(OAc)₂/XPhos (3 mol%) | Toluene, 110°C, 12 h | 85–93 | Biaryl diversification |
Intramolecular Cyclization | CuI/phenanthroline (10%) | DMSO, 120°C, 24 h | 70–92 | Regioselective N–N bond formation |
Direct Arylation | PdCl₂(Amphos)₂ (5 mol%) | DMAc, 130°C, 15 h | 65–78 | No pre-functionalization required |
Regiocontrol in indazole bromination presents significant challenges due to competing C3 vs. C5 electrophilic substitution. The C5-carboxylic acid functionality in 3-bromo-1H-indazole-5-carboxylic acid (SMILES: OC(=O)c1ccc2[nH]nc(Br)c2c1) directs electrophiles to the C7 position, enabling predictable functionalization patterns [9] [10].
Controlled bromination using bromine in glacial acetic acid (90–120°C, 16 h) achieves selective monobromination of the indazole core with 87.5% yield [7] [9]. The carboxylic acid group deactivates the C4/C6 positions via resonance, while the electron-rich C7 position undergoes preferential electrophilic attack. This method requires stoichiometric Br₂ (1.05 equiv) to avoid dibromide formation, with precipitation from ice water providing high-purity product (>97%) [7] [9]. Alternative N-protection (e.g., SEM groups) further enhances C7 selectivity to >20:1 versus other positions [9].
[Hydroxy(tosyloxy)iodo]benzene (HTIB)-mediated oxidative cyclization of ortho-hydrazonobenzolic acids generates 3-bromoindazoles without metal catalysts. This single-electron transfer process proceeds via radical intermediates at 25–40°C, achieving 75–88% yield with excellent functional group tolerance [2] [10]. Pre-installed bromine in the hydrazono precursor remains unaffected during cyclization, enabling precise positioning of halogens before heterocycle formation. The mild conditions preserve acid-sensitive groups, making this method ideal for complex molecule derivatization [10].
Table 2: Metal-Free Bromination and Cyclization Methods
Method | Reagents | Temperature/Time | Regioselectivity |
---|---|---|---|
Electrophilic Bromination | Br₂/AcOH (1.05 equiv) | 90–120°C, 16 h | C7:C4 > 15:1 |
Oxidative Cyclization | HTIB/CH₂Cl₂ (1.2 equiv) | 25–40°C, 2–4 h | N/A (forms C3-brominated) |
NBS Bromination | NBS/DMF (1.0 equiv) | 0°C to rt, 1 h | C7:C4 > 10:1 |
Immobilization strategies enable rapid generation of indazole-5-carboxylic acid derivatives. Wang resin-linked esters of 3-bromo-1H-indazole-5-carboxylic acid serve as versatile platforms for combinatorial synthesis [2] [7].
Carbodiimide-mediated attachment through the carboxylic acid group (DIC/DMAP, DMF, 25°C, 12 h) achieves >95% loading efficiency. Subsequent on-resin transformations include:
Table 3: Solid-Phase Derivatization of 3-Bromo-1H-indazole-5-carboxylic Acid
Resin Type | Loading Method | Key Transformation | Cleavage Conditions | Average Yield |
---|---|---|---|---|
Wang resin | DIC/DMAP, 24 h | Suzuki coupling | TFA/H₂O (95:5), 2 h | 78% |
Rink amide | HOBt/DIC, 4 h | Amidation | TFA/TIS/H₂O (95:2.5:2.5) | 85% |
Merrifield | Cs₂CO₃, 72 h | Reductive amination | HF/pyridine, 0°C, 1 h | 65% |
Concluding Remarks
3-Bromo-1H-indazole-5-carboxylic acid serves as a multifaceted building block whose synthetic versatility stems from three reactive centers: the C3-bromine for cross-coupling, the carboxylic acid for condensation, and the N–H for hydrogen bonding. The methodologies reviewed—transition metal catalysis, regioselective electrophilic substitution, and solid-phase diversification—collectively enable systematic exploration of this scaffold’s pharmaceutical potential. These synthetic strategies have proven essential in developing kinase inhibitors and antibacterial agents, where precise functionalization dictates target engagement and selectivity [5] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: